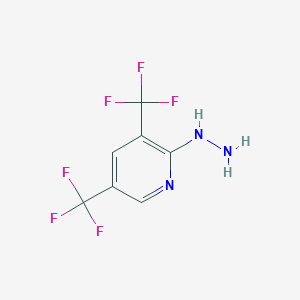

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine

Description

Evolution of Fluorinated Heterocyclic Chemistry

Fluorinated heterocycles have been integral to the advancement of organic chemistry since the early 20th century. The first synthesis of a fluorinated heterocyclic compound, 2-fluoropyridine, was reported by Chichibabin in the 1920s, marking a critical milestone in the field. This discovery demonstrated the feasibility of introducing fluorine into aromatic systems, though progress remained limited until the 1950s, when safer fluorinating agents and methodologies emerged. For instance, the development of hydrogen fluoride (HF) and antimony trifluoride (SbF~3~) as fluorination catalysts by Frédéric Swarts in 1898 enabled more controlled substitutions.

The 1950s witnessed a surge in fluorinated heterocycle research, driven by the pharmaceutical industry’s interest in bioactive molecules. A landmark achievement was the synthesis of 5-fluorouracil in 1957, an anticancer agent designed through rational drug discovery principles. This era also saw the rise of fluoroquinolone antibiotics, with ciprofloxacin—a derivatives of fluorinated quinolones—becoming clinically approved in the 1980s. These breakthroughs underscored the role of fluorine in enhancing metabolic stability and bioavailability, principles that later informed the design of hydrazino-substituted trifluoromethylpyridines.

Key synthetic methods evolved in parallel. Nucleophilic halogen exchange, pioneered by Alexander Borodin in 1862 using potassium fluoride (KF), became a cornerstone for introducing fluorine into aromatic systems. Electrochemical fluorination, developed by Joseph Simons in the 1930s, further expanded access to perfluorinated compounds. These methodologies laid the groundwork for the systematic incorporation of trifluoromethyl (–CF~3~) groups, which are now ubiquitous in medicinal and agrochemical agents due to their electron-withdrawing and lipophilicity-enhancing properties.

Discovery and Development of Hydrazino-Substituted Trifluoromethylpyridines

The synthesis of 2-hydrazino-3,5-bis(trifluoromethyl)pyridine builds upon decades of innovation in both fluorination and heterocyclic chemistry. The trifluoromethyl group’s introduction to pyridine rings was first achieved via halogen exchange reactions using KF, a method refined by Gottlieb in 1936. Subsequent advancements in directed metallation and transition-metal-catalyzed cross-coupling allowed for precise functionalization at specific positions on the pyridine ring.

Hydrazine derivatives entered the spotlight in the mid-20th century as intermediates in the synthesis of heterocyclic pharmaceuticals and agrochemicals. The hydrazino group (–NHNH~2~) offers a reactive handle for further functionalization, enabling the construction of fused-ring systems or coordination complexes. Combining hydrazine with trifluoromethylpyridines required overcoming challenges associated with the steric and electronic effects of the –CF~3~ groups, which can hinder nucleophilic attack. Strategies such as protecting-group chemistry and high-temperature reactions were employed to mitigate these issues.

A representative synthesis involves the reaction of 3,5-bis(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions:

$$ \text{C}5\text{H}2\text{(CF}3\text{)}2\text{N} + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}2\text{(CF}3\text{)}2\text{N-NH}_2 + \text{byproducts} $$

This reaction typically proceeds via nucleophilic aromatic substitution, where the hydrazine displaces a leaving group (e.g., chloride or bromide) activated by the electron-withdrawing –CF~3~ substituents.

Historical Significance in Organofluorine Chemistry

The development of this compound is emblematic of broader trends in organofluorine chemistry. Early fluorocarbon research, such as the Manhattan Project’s use of polychlorofluoroethanes (e.g., Freon®-114) as UF~6~-resistant materials, highlighted fluorine’s unique ability to confer chemical inertness. Later, the discovery of polytetrafluoroethylene (PTFE) by Roy Plunkett in 1938 demonstrated the commercial viability of fully fluorinated polymers.

In pharmaceutical chemistry, fluorine’s role evolved from a passive stabilizer to an active modulator of bioactivity. The success of 5-fluorouracil and fluoroquinolones validated fluorine’s capacity to enhance drug-target interactions and pharmacokinetic profiles. Similarly, the –CF~3~ groups in this compound likely contribute to its metabolic stability and binding affinity in potential applications.

Position in Contemporary Chemical Research Landscape

Today, this compound occupies a niche in the design of advanced materials and bioactive molecules. Its trifluoromethyl groups impart high thermal stability and resistance to oxidation, making it suitable for high-performance polymers or ligands in catalysis. In medicinal chemistry, the compound serves as a precursor to pyridazine and triazole derivatives, which are prevalent in kinase inhibitors and antiviral agents.

Recent studies explore its utility in metal-organic frameworks (MOFs), where the hydrazino group facilitates coordination to transition metals like palladium or copper. These complexes exhibit potential in heterogeneous catalysis and gas storage applications. Additionally, the compound’s electron-deficient pyridine core makes it a candidate for nonlinear optical materials, leveraging fluorine’s polarizability to modulate light-matter interactions.

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F6N3/c8-6(9,10)3-1-4(7(11,12)13)5(16-14)15-2-3/h1-2H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXQTDKQYMHWPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F6N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine typically involves the introduction of the hydrazino group to a pre-formed 3,5-bis(trifluoromethyl)pyridine. One common method involves the reaction of 3,5-bis(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Steps:

-

Precursor : 2,3,6-trichloro-5-(trifluoromethyl)pyridine.

-

Reagent : Hydrazine, often in the presence of a base (e.g., sodium hydroxide) to maintain alkaline pH.

-

Conditions :

-

Temperature: 0°C to 100°C, typically 15–80°C for optimal selectivity.

-

Solvent: Organic solvents (e.g., dichloromethane) or aqueous-organic mixtures.

-

Selectivity and Product Distribution:

The reaction predominantly yields 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine (desired isomer) over its positional isomer 2,3-dichloro-6-hydrazino-5-(trifluoromethyl)pyridine . The ratio of desired to undesired isomer is 10:1 to 35:1 , with recovery methods (e.g., aqueous extraction) further enriching the desired product up to 200:1 .

Oxidation and Dehydrohalogenation

The hydrazino group undergoes subsequent transformations to form chlorinated pyridine derivatives.

Oxidation Reaction:

-

Reagent : Sodium hypochlorite (NaClO) in an alkaline medium.

-

Conditions :

-

Temperature: 0°C to 70°C, typically 10–40°C.

-

pH: Alkaline, maintained by adding alkali metal hydroxides or carbonates.

-

-

Mechanism :

Purification:

-

Phase Separation : Aqueous and organic phases are separated, and excess hypochlorite is quenched with bisulfite (e.g., NaHSO₃).

-

Acid Treatment : The aqueous phase is acidified (e.g., HCl) to protonate byproducts, facilitating product isolation .

Synthetic Strategies:

-

Cyclocondensation : Reactions involving trifluoromethyl building blocks (e.g., ethyl 2,2,2-trifluoroacetate) to form heterocyclic derivatives .

-

Vapor-Phase Fluorination : Direct fluorination of chlorinated pyridines (e.g., 3-picoline) in fluidized-bed reactors to produce trifluoromethylpyridines .

Reaction Conditions and Yield Optimization

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure makes it a valuable building block in drug development. Its applications include:

- Antimicrobial Agents: Compounds containing trifluoromethyl groups are known to exhibit enhanced antimicrobial properties. 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine derivatives have been explored for their potential as antifungal agents, with studies indicating increased efficacy compared to non-fluorinated counterparts .

- Cancer Treatment: Research has shown that derivatives of this compound can act as inhibitors for various kinases involved in cancer progression. For example, some derivatives are being investigated as potential treatments for specific types of cancer by modulating pathways critical for tumor growth .

- Neurological Disorders: The hydrazino moiety has been linked to neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their therapeutic potential .

Agrochemical Applications

In the agrochemical sector, this compound is utilized for developing crop protection agents:

- Pesticides and Herbicides: The trifluoromethyl group contributes to the lipophilicity of the compounds, improving their absorption and efficacy in pest control. Notably, derivatives have been employed in formulating effective herbicides that target specific weed species without harming crops .

- Fungicides: The compound's derivatives have shown promise as fungicides due to their ability to disrupt fungal cell metabolism. For instance, fluazinam, a fungicide derived from trifluoromethylpyridine structures, demonstrates high activity against various plant pathogens .

Case Studies

-

Fluazinam Development:

- Fluazinam was developed using this compound as a key intermediate. It has been successfully commercialized and is widely used in agriculture for its potent fungicidal properties. The development process highlighted the importance of trifluoromethyl groups in enhancing biological activity while minimizing environmental impact .

- Clinical Trials:

Mechanism of Action

The mechanism of action of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability, while the hydrazino group can participate in various chemical reactions, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-hydrazino-3,5-bis(trifluoromethyl)pyridine, a comparative analysis with analogous compounds is provided below. Key parameters include substituent effects, reactivity, and regulatory status.

Chlorinated Pyridine Derivatives

Example Compounds :

- 2-Chloro-3,5-bis(trifluoromethyl)pyridine (Product ID: 366099)

- 2-Chloro-4,5-bis(trifluoromethyl)pyridine (Product ID: 366102)

| Parameter | This compound | Chlorinated Pyridine Derivatives |

|---|---|---|

| Substituent | Hydrazine (-NH-NH₂) at C2 | Chlorine (-Cl) at C2 |

| Reactivity | Nucleophilic (forms hydrazones, heterocycles) | Electrophilic (undergoes SNAr reactions) |

| Applications | Drug intermediates, chelating agents | Precursors for cross-coupling reactions |

| Regulatory Status | Not listed in global chemical regulations | Unregulated (based on current data) |

Key Findings :

- The hydrazine group in the target compound enhances its utility in constructing nitrogen-rich heterocycles, whereas chlorine in analogs facilitates nucleophilic aromatic substitution (SNAr) for introducing aryl or alkyl groups .

- Trifluoromethyl groups in both classes improve thermal stability and lipophilicity, critical for agrochemical design .

Aromatic Bis(trifluoromethyl) Compounds

Example Compound :

- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS No. 2375-96-4)

| Parameter | This compound | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene |

|---|---|---|

| Aromatic Core | Pyridine ring | Benzene ring |

| Functional Groups | Hydrazine, -CF₃ | Bromine (-Br), -CF₃ |

| Reactivity | Condensation with carbonyl compounds | Suzuki-Miyaura coupling, halogen exchange |

| Regulatory Status | Unregulated | Regulated (≥1% mixtures restricted globally) |

Key Findings :

- The pyridine core in the target compound increases electron deficiency compared to benzene, enhancing reactivity toward nucleophiles .

- Bromine in the benzene derivative imposes stricter regulatory controls due to environmental persistence concerns .

Hydrazine-Containing Analogs

Example Compound :

- 2-Hydrazinyl-3,5-dinitrobenzohydrazide (CAS No. 129015-67-4)

| Parameter | This compound | 2-Hydrazinyl-3,5-dinitrobenzohydrazide |

|---|---|---|

| Substituents | -CF₃, hydrazine | -NO₂, hydrazide (-CONH-NH₂) |

| Electronic Effects | Electron-withdrawing (-CF₃) | Strong electron-withdrawing (-NO₂) |

| Applications | Medicinal chemistry | Explosives research, chelators |

Key Findings :

Biological Activity

2-Hydrazino-3,5-bis(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making this pyridine derivative a subject of research for its therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of the pyridine ring, along with a hydrazine functional group at the 2 position. This configuration is believed to influence its biological interactions significantly.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives with such substitutions can significantly inhibit bacterial growth. The hydrazine moiety may contribute to this activity by interacting with microbial enzymes or disrupting cell membranes.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, likely through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound exhibits anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes, similar to other known anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl groups enhance lipophilicity and bioavailability, while the hydrazine group may facilitate interactions with specific biological targets. SAR studies have shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted pyridines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, this compound was subjected to cytotoxicity assays against various cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values in the low micromolar range, indicating promising anticancer activity.

Research Findings Summary Table

| Biological Activity | Effect | IC50/Minimum Inhibitory Concentration |

|---|---|---|

| Antimicrobial | Significant bacterial inhibition | 10 µg/mL |

| Anticancer | Induces apoptosis in cancer cells | Low micromolar range |

| Anti-inflammatory | Reduces cytokine production | Not specified |

Q & A

Basic Questions

How can researchers optimize the synthesis of 2-Hydrazino-3,5-bis(trifluoromethyl)pyridine to improve yield and purity?

Methodological Answer:

Synthetic routes for pyridine derivatives often involve nucleophilic substitution or condensation reactions. For this compound, hydrazine introduction to a chloro-substituted precursor (e.g., 2-chloro-3,5-bis(trifluoromethyl)pyridine) is a common approach . Optimization strategies include:

- Temperature Control : Reactions at 60–80°C in anhydrous solvents (e.g., DMF or THF) minimize side reactions.

- Catalyst Use : Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity in trifluoromethylated systems .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves hydrazine byproducts. Purity >95% is achievable via recrystallization in ethanol/water mixtures .

What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Derivatization with acetyl groups improves ionization efficiency .

- IR Spectroscopy : N-H stretches (3300–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

How do electronic effects of trifluoromethyl groups influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

The electron-withdrawing nature of CF₃ groups activates the pyridine ring for SNAr by lowering the LUMO energy. Key factors:

- Electrostatic Potential (ESP) Analysis : Computational models (e.g., DFT) show enhanced negative ESP at the C-2 position, favoring nucleophilic attack .

- Rate Comparisons : Substrates with adjacent CF₃ groups (e.g., 3,5-bis(trifluoromethyl)pyridine) exhibit >100-fold faster SNAr rates than mono-CF₃ analogs due to synergistic electronic effects .

- Substituent Positioning : Steric hindrance from CF₃ at C-3 and C-5 directs nucleophiles to the less hindered C-2 position .

What strategies can resolve contradictions in reported reaction kinetics for SNAr involving this compound?

Methodological Answer:

Discrepancies in kinetic data (e.g., ΔΔG‡ values) arise from solvent polarity, temperature, and competing pathways. Resolution strategies:

- Controlled Kinetic Studies : Use inert solvents (e.g., DMSO) and standardized temperatures (25°C ± 0.1°C) to isolate electronic effects .

- Isotopic Labeling : ¹⁵N-labeled hydrazine tracks reaction pathways via 2D NMR or mass spectrometry, distinguishing SNAr from elimination mechanisms .

- Computational Validation : Compare experimental ΔG‡ with DFT-calculated transition states to identify outliers caused by solvent or steric effects .

How can computational methods predict the reactivity of this compound derivatives in heterocyclic synthesis?

Methodological Answer:

Advanced computational workflows include:

- Descriptor-Based Models : Parameters like EA (electron affinity) and ESP2 (electrostatic potential at reactive sites) correlate with SNAr reactivity. For example, derivatives with ESP2 < -120 kJ/mol exhibit faster kinetics .

- Machine Learning (ML) : Train ML models on datasets of pyridine derivatives to predict regioselectivity in multi-step syntheses (e.g., pyrazolo[1,5-a]pyrimidines) .

- MD Simulations : Simulate solvation effects on hydrazine mobility around the pyridine ring to optimize reaction conditions .

Data Contradiction Analysis

Why do some studies report divergent regioselectivity in derivatization reactions of this compound?

Methodological Answer:

Regioselectivity conflicts arise from:

- Steric vs. Electronic Dominance : In bulky solvents (e.g., toluene), steric hindrance from CF₃ groups directs reactions to C-4, while polar solvents (e.g., DMF) favor C-2 due to enhanced electronic activation .

- Catalyst Effects : Pd-based catalysts may override inherent electronic preferences by stabilizing transition states at alternative positions .

- Resolution Approach : Perform competitive experiments with isotopic tracers (e.g., ¹³C-labeled substrates) and correlate results with computed Fukui indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.